コレステリルステアレート

概要

説明

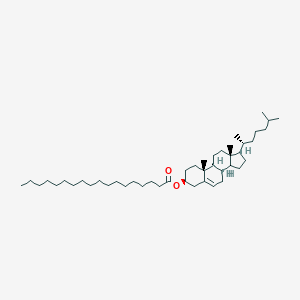

Cholesteryl stearate is a type of cholesteryl ester, which is a compound formed from cholesterol and a fatty acid, in this case, stearic acid. Cholesteryl esters are significant constituents of low-density lipoprotein (LDL) particles, which play a crucial role in the development of atherosclerosis and serve as a storage form of cholesterol in the body . Cholesteryl stearate, in particular, is one of the cholesteryl esters that can be found stored in the rat adrenal gland .

Synthesis Analysis

The synthesis of cholesteryl esters, including cholesteryl stearate, can be achieved through the reaction of cholesterol with fatty acid chlorides. A study demonstrated the synthesis of various cholesteryl esters, including cholesteryl stearate, using a reaction of labeled cholesterol with an excess of fatty acid chloride, yielding high purity and good recovery of the product . This method is suitable for producing cholesteryl esters for biochemical studies.

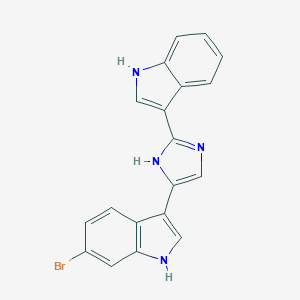

Molecular Structure Analysis

Cholesteryl stearate's molecular structure, like other cholesteryl esters, consists of a cholesterol moiety linked to a fatty acid chain. The crystal structure of a related compound, cholesteryl-17-bromoheptadecanoate, shows that the molecules pack with regions of steroid skeleta alternating with regions of hydrocarbon chains, which suggests a similar packing arrangement could be expected for cholesteryl stearate .

Chemical Reactions Analysis

Cholesteryl esters can undergo various chemical reactions, including hydrolysis and oxidation. For instance, unsaturated cholesteryl esters can be oxidized at the air-water interface, which affects their surface properties . However, specific chemical reactions involving cholesteryl stearate are not detailed in the provided papers.

Physical and Chemical Properties Analysis

Cholesteryl stearate, as a cholesteryl ester, has unique physical properties that contribute to its biological function. For example, it has been used to form a liquid crystal physical gel in a nematic liquid crystal, which exhibits strong light scattering effects and can be switched from a turbid to a transparent state using an alternating current . This indicates that cholesteryl stearate has electro-optical properties that could be harnessed for display materials. Additionally, the surface properties of cholesteryl stearate and other long-chain esters show that they are not surface-active and do not form stable monolayers at the air-water interface .

Relevant Case Studies

Cholesteryl stearate has been studied in various contexts, including its role in the adrenal gland , its physical properties for potential use in light scattering displays , and its behavior in monolayers and interactions with other lipids . These studies provide insights into the biological and technological applications of cholesteryl stearate and its importance in health and disease.

科学的研究の応用

脂質単分子膜の物理化学的研究

コレステリルステアレートは、特にラングミュア単分子膜である脂質単分子膜の研究に使用されています . これらの単分子膜は、さまざまな量のコレステロールとコレステリルステアレートを含み、さまざまな温度で研究されています . これらの研究の目的は、化学組成の変化がこれらの特定の脂質単分子膜の物理化学的特性にどのように影響するかを理解することです .

細胞膜機能の理解

コレステリルエステルは、コレステリルステアレートを含め、細胞膜やその他の生物学的システムに存在します . 脂質単分子膜の組成が界面特性に与える影響を調べることで、生体膜と涙液膜の機能不全が生体内で起こる根本的な理由をいくつか解明できるかもしれません .

生体膜組成の研究

混合物のモル比は、ラングミュア膜の特性の調節に重要な役割を果たします . コレステロールの凝集効果と単分子膜内の脂質間の相互作用は、単分子膜の膨張変形に対する応答を変化させる主な要因です . これは、生体膜の組成のわずかな変化がその生理機能を大幅に変化させる可能性があることを示唆しています .

GC分析における基準物質

コレステリルステアレートは、ガスクロマトグラフィーによる植物油中のトコフェロールとステロールの定量中に基準物質として使用できます .

脂質の自動酸化の研究

作用機序

Target of Action

Cholesteryl stearate, also known as cholesterol stearate, is a stearic acid ester of cholesterol . It primarily targets the cellular cholesterol homeostasis . The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification — a process in which cholesterol is converted to neutral cholesteryl esters .

Mode of Action

Cholesteryl stearate interacts with its targets by being part of the cholesterol homeostasis. It is involved in the esterification process where cholesterol is converted to neutral cholesteryl esters . This conversion is crucial for the storage of cholesterol in lipid droplets or for secretion as constituents of lipoproteins .

Biochemical Pathways

The biochemical pathway affected by cholesteryl stearate is the cholesterol homeostasis. This pathway involves the biosynthesis, uptake, export, and esterification of cholesterol . Cholesteryl stearate is a product of the esterification process, which is a key part of this pathway .

Pharmacokinetics

It is known that lipid nanoparticles, such as cholesteryl stearate, have a plasmatic half-life of approximately 30 minutes . These nanoparticles distribute in the liver and, surprisingly, in the steroid-rich organs adrenals and ovaries .

Result of Action

The result of cholesteryl stearate’s action is the formation of neutral cholesteryl esters, which are crucial for the storage of cholesterol in lipid droplets or for secretion as constituents of lipoproteins . This plays a vital role in maintaining cellular and systemic functions .

Action Environment

The action of cholesteryl stearate can be influenced by environmental factors. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the physical state of the compound can influence its stability and efficacy.

Safety and Hazards

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPOTDGOASDJS-XNTGVSEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018693 | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35602-69-8 | |

| Record name | Cholesteryl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol-, octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cholest-5-en-3beta-yl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cholesteryl stearate?

A1: Cholesteryl stearate has a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 653.2 g/mol.

Q2: Are there any unique spectroscopic features of cholesteryl stearate?

A2: While specific spectroscopic data isn't extensively provided in these papers, studies using techniques like Fourier transform infrared (FTIR) spectroscopy [] and nuclear magnetic resonance (NMR) [] have been conducted. FTIR analysis can identify functional groups like the ester bond, while NMR provides insights into the structure and dynamics of cholesteryl stearate in various environments.

Q3: How stable is cholesteryl stearate in nanoemulsions?

A3: Research shows that nanoemulsions prepared with cholesteryl stearate as a major core component exhibited long-term stability over 237 days []. This suggests its potential as a stable component in drug delivery formulations.

Q4: How does the stability of cholesteryl stearate nanoemulsions compare to those made with other cholesteryl esters?

A4: While all three nanoemulsion types (cholesteryl oleate, cholesteryl linoleate, and cholesteryl stearate) remained stable for a long duration, significant differences in their pH changes over time were observed. Cholesteryl stearate nanoemulsions demonstrated smaller decreases in pH compared to the others, indicating greater stability in terms of pH [].

Q5: Does cholesteryl stearate readily form solid solutions with other compounds?

A5: Research indicates that the solid-state miscibility of cholesteryl stearate with other saturated chain cholesteryl esters is influenced by factors like crystal packing and molecular volume, as determined through electron diffraction and calorimetric measurements []. While it can form solid solutions with certain cholesteryl esters like palmitate, it tends to form eutectics with others like myristate.

Q6: Can you elaborate on the interaction between cholesteryl stearate and tRNA ligases?

A7: Studies revealed a significant enrichment of cholesteryl 14-methylhexadecanoate, a related cholesteryl ester, in purified tRNA ligases. Extracting these enzymes with organic solvents led to a loss of their catalytic activity, which was then restored by adding back cholesteryl 14-methylhexadecanoate. This suggests a specific and crucial role of this compound, and potentially related cholesteryl esters like cholesteryl stearate, in the proper functioning of these enzymes [].

Q7: Have there been any computational studies on cholesteryl stearate?

A7: While specific computational studies focusing solely on cholesteryl stearate are not mentioned within these papers, research utilizing techniques like molecular dynamics simulations could be relevant in understanding its interactions with other molecules, particularly in biological systems.

Q8: How does the structure of cholesteryl stearate influence its properties compared to other cholesteryl esters?

A9: The length and saturation of the fatty acid chain in cholesteryl esters play a significant role in their properties. For instance, cholesteryl stearate, with its long saturated stearic acid chain, exhibits different solubility, molecular packing, and interactions with enzymes compared to esters with shorter or unsaturated chains like cholesteryl oleate or cholesteryl linoleate [, , ].

Q9: What are some strategies for improving the bioavailability of cholesteryl stearate?

A10: Formulating cholesteryl stearate as solid dispersions in polyethylene glycol 6000 or with surfactants like sorbitan monolaurate has been shown to reduce presystemic inactivation and enhance its oral absorption efficiency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)